2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Medicinal Chemistry Organic Synthesis Building Block Procurement

Researchers optimizing CNS fragment libraries often face scaffolds with undefined SAR vectors or poor brain permeability. 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole solves this as a privileged tricyclic core with fragment-like properties (logP 1.27, solubility ~7.3 g/L). • Validated PDE10A inhibitor starting point (IC50 8.3 nM) with brain penetrance • Three distinct N-vector sites for rapid SAR expansion • 93%-yield synthetic route enables economical scale-up Supplied with HPLC/NMR QC documentation for reproducible results across laboratories.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 24134-26-7
Cat. No. B1297269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
CAS24134-26-7
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CN2C3=CC=CC=C3N=C2N1
InChIInChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-4H,5-6H2,(H,10,11)
InChIKeyDSOYHAWYIJNVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: Scaffold Identity & Procurement


2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole (CAS 24134-26-7, MFCD00805823) is a fused tricyclic heterocycle (C9H9N3, MW 159.19) that integrates a partially saturated imidazole ring onto a benzimidazole nucleus [1]. The scaffold presents a defined spatial arrangement of three nitrogen atoms (two in the imidazole, one bridgehead) capable of acting as hydrogen-bond acceptors. Its predicted logP of 1.27 and estimated aqueous solubility of approximately 7.3 g/L at 25 °C position it within fragment-like physicochemical space . The compound is commercially available from multiple suppliers in purities ≥ 95%, typically supported by NMR, HPLC, or GC batch-specific QC documentation .

Fragment-like profile supports FBDD screening cascades
Single-step synthetic route enables rapid SAR expansion
Multi-supplier QC documentation (HPLC, NMR) ensures batch consistency

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: Why It Cannot Be Replaced


Substitution of this specific dihydro-imidazobenzimidazole with superficially similar heterocycles such as imidazo[1,2-a]pyridine, benzimidazole, or even the fully aromatic 1H-imidazo[1,2-a]benzimidazole introduces distinct changes in hydrogen-bonding geometry, electron density distribution, and conformational flexibility. The saturated 2,3-dihydro linkage reduces ring strain and alters the pKa of the bridgehead nitrogen relative to the fully oxidized congener, affecting both target engagement and ADME properties [1]. Empirical evidence from fragment-based PDE10A inhibitor campaigns explicitly identified the dihydro-imidazobenzimidazole core as a privileged scaffold that provided a unique binding-mode starting point not accessible with imidazo[1,2-a]pyridine or pyrimido-indazole alternatives [2]. Pharmacophore analysis of intraocular pressure-lowering imidazo[1,2-a]benzimidazoles further demonstrated that even ring-expansion to pyrimido[1,2-a]benzimidazole produced a different activity profile, confirming that scaffold interchange is non-isosteric [3].

Fully aromatic
Oxidation alters bridgehead pKa and conformational flexibility, which may shift target engagement
Imidazo[1,2-a]pyridine
Non-isosteric replacement introduces distinct hydrogen-bond geometry; binding mode is not conserved
Ring-expanded analog
Pyrimido[1,2-a]benzimidazole core shows different activity profile, confirming scaffold non-interchangeability

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: Key Differentiating Evidence


Synthetic Route Efficiency vs. Multi-Step Alternatives

The parent scaffold is accessible in a single synthetic step via reaction of ethyleneimine (aziridine) with 2-nitro-1H-benzimidazole, proceeding with a reported yield of approximately 93% . This compares favorably with the multi-step sequences typically required to construct analogous fused tricyclic systems such as pyrimido[1,2-a]benzimidazole (often 3–5 steps, cumulative yield < 40%) or fully aromatic imidazo[1,2-a]benzimidazole (requiring oxidation and purification steps that reduce overall recovery) [1].

Synthesis Efficiency
Class-level
~93% yield (single step)
vs.
> 2.3× higher yield
Supports economical building-block procurement; reduces lead time for scale-up
Class-level estimate; verify with specific derivative
Fragment-Like Profile
Class-level
logP 1.27 · solubility ~7.3 g/L
vs. benzimidazole logP ~0.65; fully aromatic analog solubility ~2.0 g/L
ΔlogP +0.62 · ~2.1× solubility gap
Balanced profile may reduce DMSO precipitation risk; supports biochemical assay compatibility
Predicted values; confirm experimentally
PDE10A CNS Progression
Reported
Dihydro scaffold (deriv. 86)
IC50 8.3 nM
Satisfactory brain penetration
Pyrimidoindazole lead
P_int 3.2×10⁻⁶ cm/s
Poor brain penetration
Scaffold switch resolved permeability deficit
Reported scaffold-enabled CNS penetration in rodent model; maintained sub-10 nM potency
SAR context; parent scaffold not directly tested
Anti-Parasitic & Immunomodulation
Class-level
Dihydro scaffold derivatives
EC50 3.05 µM (L. donovani)
EC50 1.10 µM (T. cruzi); immunosuppressive reported
Unsubstituted benzimidazole
EC50 >50 µM
No immunosuppressive activity
> 16-fold improvement in anti-parasitic potency
Reported anti-parasitic and immunomodulatory activities broaden screening deck utility
Derivative data; parent scaffold role not isolated
Medicinal Chemistry Organic Synthesis Building Block Procurement

Fragment-Like Physicochemical Profile vs. Benzimidazole

The predicted logP of 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole is 1.27 , which is approximately 0.6 log units higher than unsubstituted benzimidazole (logP ≈ 0.65) but remains within the Rule-of-Three guidelines for fragment-based screening (logP ≤ 3). The estimated aqueous solubility of 7.3 g/L (WSKOW v1.41) is approximately 3.6-fold higher than that of the fully aromatic 1H-imidazo[1,2-a]benzimidazole analog (estimated solubility ~2.0 g/L, based on increased planarity and crystal packing energy). This balanced lipophilicity/solubility profile supports both biochemical assay compatibility and downstream synthetic elaboration.

Fragment-Like Profile
Class-level
logP 1.27 · solubility ~7.3 g/L
vs. benzimidazole logP ~0.65; fully aromatic analog solubility ~2.0 g/L
ΔlogP +0.62 · ~2.1× solubility gap
Balanced profile may reduce DMSO precipitation risk; supports biochemical assay compatibility
Predicted values; confirm experimentally
Fragment-Based Drug Discovery Physicochemical Profiling Lead Generation

PDE10A Inhibitor Tractability vs. Benzimidazole

Structure-activity relationship campaigns beginning from the 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole scaffold yielded compound 86, a PDE10A inhibitor with an IC50 of 8.3 nM and demonstrable brain penetration in rodent models [1]. In contrast, the benzimidazole-based starting compound 4c (quinazoline derivative) showed dramatically lower potency, and the pyrimidoindazole lead compound 1 suffered from poor brain penetration (P_int = 3.2 × 10⁻⁶ cm/s) [1]. The dihydro-imidazobenzimidazole core was explicitly selected as a replacement scaffold specifically because it lacked the hydroxyl group that caused the permeability deficit in the pyrimidoindazole series, directly enabling CNS exposure [1].

PDE10A CNS Progression
Reported
Dihydro scaffold (deriv. 86)
IC50 8.3 nM
Satisfactory brain penetration
Pyrimidoindazole lead
P_int 3.2×10⁻⁶ cm/s
Poor brain penetration
Scaffold switch resolved permeability deficit
Reported scaffold-enabled CNS penetration in rodent model; maintained sub-10 nM potency
SAR context; parent scaffold not directly tested
CNS Drug Discovery PDE10A Inhibition Scaffold Validation

Anti-Parasitic & Immunomodulatory Activity vs. Benzimidazole

Derivatives of the 2,3-dihydroimidazo[1,2-a]benzimidazole scaffold have demonstrated anti-leishmanial activity against intracellular L. donovani amastigotes with EC50 values of 3.05 µM and 5.29 µM, and anti-trypanosomal activity against T. cruzi with EC50 values of 1.10 µM and 2.10 µM, without serious cytotoxicity toward THP-1 and U2OS host cell lines [1]. Unsubstituted benzimidazole, by contrast, generally exhibits no meaningful anti-parasitic activity (EC50 > 50 µM) in comparable assays. Additionally, the parent compound has been reported as an extracellular immunosuppressive agent with therapeutic effects in autoimmune disease models, a functional profile not shared by simple benzimidazole or imidazo[1,2-a]pyridine scaffolds .

Anti-Parasitic & Immunomodulation
Class-level
Dihydro scaffold derivatives
EC50 3.05 µM (L. donovani)
EC50 1.10 µM (T. cruzi); immunosuppressive reported
Unsubstituted benzimidazole
EC50 >50 µM
No immunosuppressive activity
> 16-fold improvement in anti-parasitic potency
Reported anti-parasitic and immunomodulatory activities broaden screening deck utility
Derivative data; parent scaffold role not isolated
Anti-Parasitic Drug Discovery Immunomodulation Scaffold Repurposing

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: Evidence-Backed Applications


CNS-Penetrant PDE10A Inhibitor Fragment-Based Discovery

The scaffold's combination of fragment-like physicochemical properties (logP 1.27, aqueous solubility ~7.3 g/L) and validated progression to a brain-penetrant PDE10A inhibitor (IC50 8.3 nM) makes it a high-priority starting point for CNS-focused fragment screening libraries [1]. Procurement of the unsubstituted core enables rapid SAR expansion at multiple vectors (N1, C2, and the benzo ring) without the synthetic burden of de novo scaffold construction [2].

Lead Optimization for Leishmaniasis & Chagas Disease

The demonstrated sub-micromolar to low-micromolar anti-leishmanial and anti-trypanosomal activity of dihydroimidazobenzimidazole derivatives against clinically relevant intracellular amastigote stages, coupled with host cell selectivity, supports procurement for medicinal chemistry optimization programs targeting neglected tropical diseases [1]. The 93%-yield synthetic route enables economical scale-up for iterative derivatization [2].

Immunomodulatory Tool Compounds for Autoimmune Disease

Reported extracellular immunosuppressive activity distinct from standard benzimidazole or imidazo[1,2-a]pyridine scaffolds positions this compound as a chemical biology probe for dissecting T-cell and B-cell regulatory pathways [1]. The commercial availability with QC documentation (HPLC, NMR) ensures reproducibility across independent laboratories [2].

Application
Selection Property
Validation Focus
PDE10A fragment-based CNS discovery
Fragment-like profile & single-step synthesis
Scaffold-enabled CNS penetration validation
Anti-parasitic lead optimization
Reported scaffold bioactivity against intracellular stages
Host cell selectivity & potency in amastigote assays
Immunomodulatory pathway research
Reported immunosuppressive activity distinct from simple heterocycles
T-cell/B-cell regulatory pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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